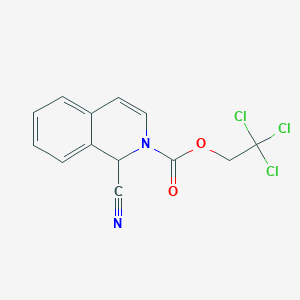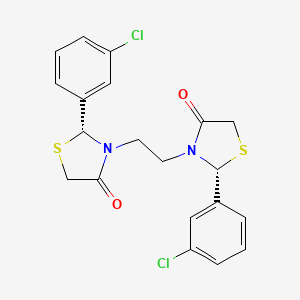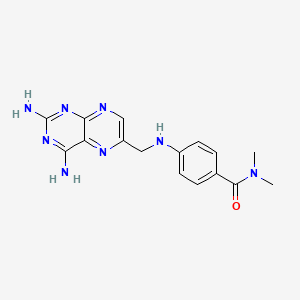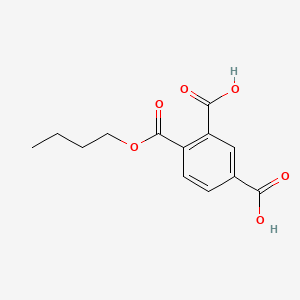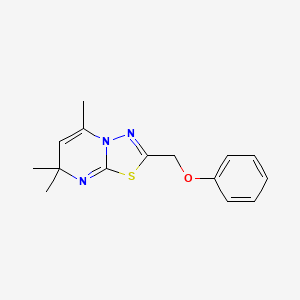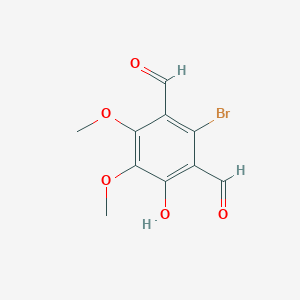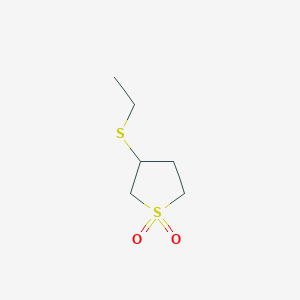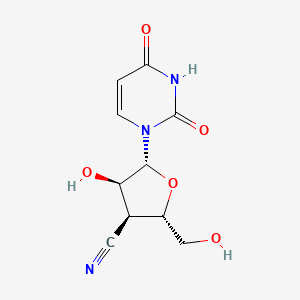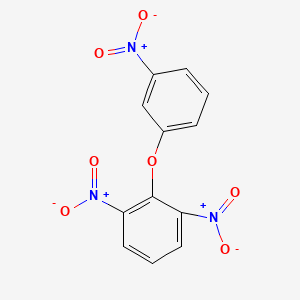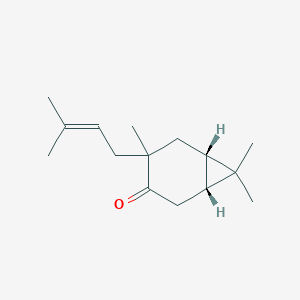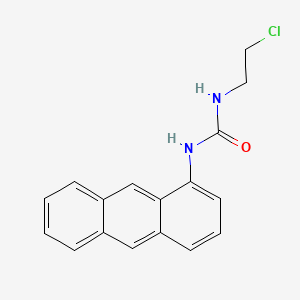
Urea, 1-(1-anthryl)-3-(2-chloroethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-(1-anthryl)-3-(2-chloroethyl)- is a synthetic organic compound that features a urea backbone with an anthryl group and a chloroethyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of urea, 1-(1-anthryl)-3-(2-chloroethyl)- typically involves the reaction of 1-anthrylamine with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods: On an industrial scale, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously extracted. This method ensures higher yields and purity of the final product.
Types of Reactions:
Oxidation: Urea, 1-(1-anthryl)-3-(2-chloroethyl)- can undergo oxidation reactions, particularly at the anthryl group, leading to the formation of anthraquinone derivatives.
Reduction: The compound can be reduced at the chloroethyl group to form ethyl derivatives.
Substitution: The chloroethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Ethyl derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, urea, 1-(1-anthryl)-3-(2-chloroethyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to understand molecular recognition and binding processes.
Medicine: In medicine, urea, 1-(1-anthryl)-3-(2-chloroethyl)- is investigated for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the field of oncology.
Industry: Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the anthryl group.
Wirkmechanismus
The mechanism by which urea, 1-(1-anthryl)-3-(2-chloroethyl)- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The anthryl group can intercalate with nucleic acids, affecting their function, while the chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to potential inhibition or modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
- Urea, 1-(1-anthryl)-3-(2-bromoethyl)-
- Urea, 1-(1-anthryl)-3-(2-iodoethyl)-
- Urea, 1-(1-anthryl)-3-(2-fluoroethyl)-
Comparison: Compared to its analogs with different halogen substitutions, urea, 1-(1-anthryl)-3-(2-chloroethyl)- exhibits unique reactivity due to the presence of the chloroethyl group. This group provides a balance between reactivity and stability, making it suitable for various applications. The anthryl group also imparts specific photophysical properties that are valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
102434-03-7 |
|---|---|
Molekularformel |
C17H15ClN2O |
Molekulargewicht |
298.8 g/mol |
IUPAC-Name |
1-anthracen-1-yl-3-(2-chloroethyl)urea |
InChI |
InChI=1S/C17H15ClN2O/c18-8-9-19-17(21)20-16-7-3-6-14-10-12-4-1-2-5-13(12)11-15(14)16/h1-7,10-11H,8-9H2,(H2,19,20,21) |
InChI-Schlüssel |
CKZJPSNXOGOVIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3NC(=O)NCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


